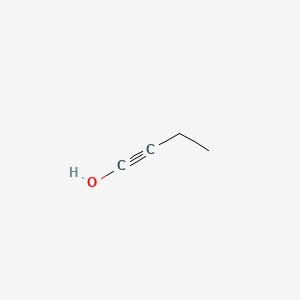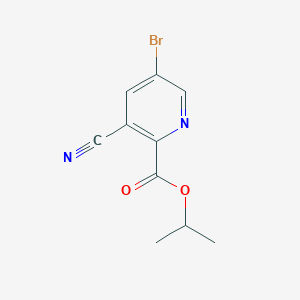
Isopropyl 5-bromo-3-cyanopicolinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopropyl 5-bromo-3-cyanopicolinate is an organic compound that belongs to the pyridine family. This compound is characterized by the presence of a bromine atom at the 5th position, a cyano group at the 3rd position, and an isopropyl ester group at the 2nd position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 5-bromo-3-cyanopicolinate typically involves the following steps:
Bromination: The starting material, pyridine-2-carboxylic acid, is brominated at the 5th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Cyanation: The brominated intermediate is then subjected to cyanation using a cyanating agent like copper(I) cyanide (CuCN) to introduce the cyano group at the 3rd position.
Esterification: The final step involves esterification of the carboxylic acid group at the 2nd position with isopropyl alcohol in the presence of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
化学反应分析
Types of Reactions
Isopropyl 5-bromo-3-cyanopicolinate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution: Various substituted pyridine derivatives.
Reduction: 5-Bromo-3-aminopyridine-2-carboxylic acid isopropyl ester.
Hydrolysis: 5-Bromo-3-cyano-pyridine-2-carboxylic acid.
科学研究应用
Isopropyl 5-bromo-3-cyanopicolinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands. It can be used to modify biological molecules for research purposes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Isopropyl 5-bromo-3-cyanopicolinate depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The bromine and cyano groups can participate in various interactions, such as hydrogen bonding and van der Waals forces, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 5-Bromopyridine-2-carboxylic acid
- 3-Cyano-5-bromopyridine
- 2-Isopropyl ester of pyridine-3-carboxylic acid
Uniqueness
Isopropyl 5-bromo-3-cyanopicolinate is unique due to the combination of functional groups present on the pyridine ring. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial settings.
属性
分子式 |
C10H9BrN2O2 |
|---|---|
分子量 |
269.09 g/mol |
IUPAC 名称 |
propan-2-yl 5-bromo-3-cyanopyridine-2-carboxylate |
InChI |
InChI=1S/C10H9BrN2O2/c1-6(2)15-10(14)9-7(4-12)3-8(11)5-13-9/h3,5-6H,1-2H3 |
InChI 键 |
STZHLHUHWXMUTN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC(=O)C1=C(C=C(C=N1)Br)C#N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
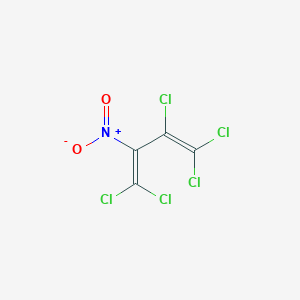
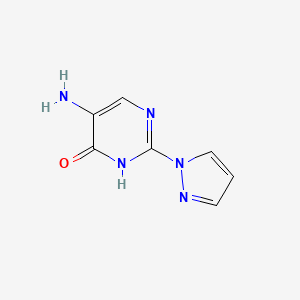
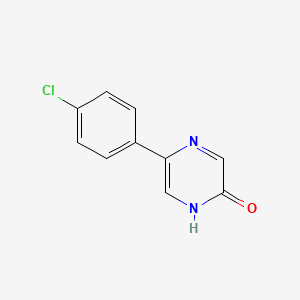
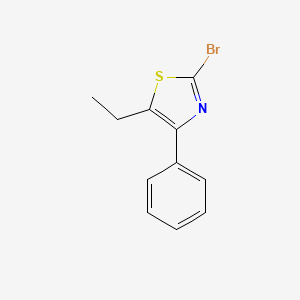
![4-[3-(Cyclopropylamino)propylamino]-3-nitrobenzenesulfonamide](/img/structure/B8639442.png)
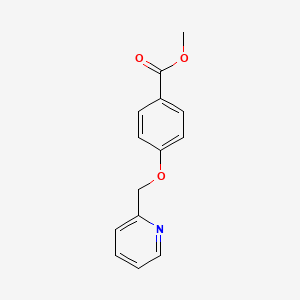
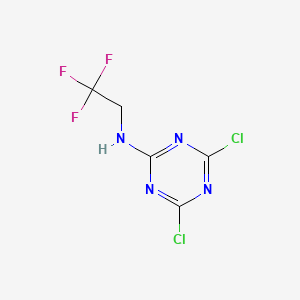
![2-(Dibenzo[b,d]furan-3-yloxy)ethanamine](/img/structure/B8639451.png)
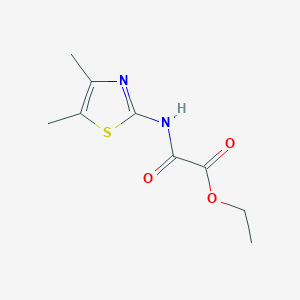

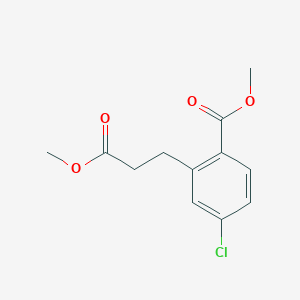
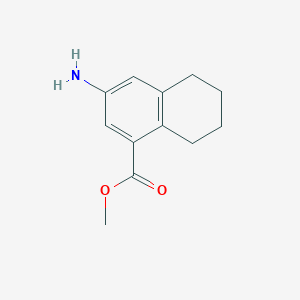
![5-Butylsulfanyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8639481.png)
